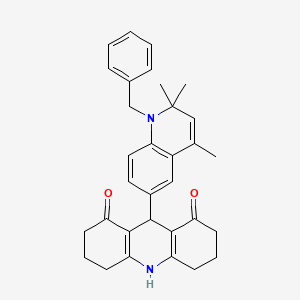![molecular formula C26H25N5O3 B11037136 10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11037136.png)
10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[64002,6]dodeca-1(8),9-diene-3,5,12-trione is a complex organic compound with a unique structure that includes a piperidine ring, a phenyl group, and a tetrazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through the reaction of benzylamine with a suitable aldehyde or ketone under reductive amination conditions.
Construction of the Tetrazatricyclo Framework: This involves cyclization reactions, often using reagents such as hydrazine or azides, to form the tetrazatricyclo structure.
Introduction of the Phenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions to attach the phenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The piperidine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and phenyl group may facilitate binding to these targets, while the tetrazatricyclo framework could influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 10-methyl-12-(4-methylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene
- 4-ethyl-7-[[10-[(4-methyl-1-piperidinyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl]oxy]-1-benzopyran-2-one
Uniqueness
What sets 10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione apart from similar compounds is its specific combination of structural features. The presence of the benzylpiperidine moiety, along with the tetrazatricyclo framework, provides a unique scaffold that can be exploited for various applications in research and industry.
Properties
Molecular Formula |
C26H25N5O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
10-(4-benzylpiperidin-1-yl)-4-phenyl-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione |
InChI |
InChI=1S/C26H25N5O3/c32-23-20-19-21(25(34)31(24(19)33)18-9-5-2-6-10-18)27-22(20)28-26(29-23)30-13-11-17(12-14-30)15-16-7-3-1-4-8-16/h1-10,17,19,21H,11-15H2,(H2,27,28,29,32) |
InChI Key |
FNGVXFYUEXQIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C5C(N4)C(=O)N(C5=O)C6=CC=CC=C6)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B11037053.png)
![(1E)-1-[(4-ethoxyphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037056.png)
![4,6-dimethyl-N-[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]pyrimidin-2-amine](/img/structure/B11037061.png)
![N-[10-(2-hydroxyethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B11037067.png)
![(1E)-8-chloro-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037074.png)
![Tetramethyl 9'-methoxy-5',5'-dimethyl-6'-(2-methylbutanoyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037082.png)
![dimethyl 2-{1-[(4-chlorophenyl)carbamoyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11037089.png)
![(2Z)-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-4-phenyl-1,3-thiazole-3(2H)-carboximidamide](/img/structure/B11037124.png)
![N,N'-bis(2,5-dichlorophenyl)-6-[(4-methylphenyl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11037130.png)

![5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-methyl-6-oxo-N-phenyl-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B11037152.png)
![9-(4-methylbenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11037156.png)
![[4-(3-Chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B11037160.png)
![4-Amino-7-(2,4-dimethoxyphenyl)-1-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11037176.png)
